N-(3-chloro-4-methoxyphenyl)-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide
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Description
Scientific Research Applications
H1-Antihistaminic Activity
Compounds derived from the [1,2,4]triazolo[4,3-a]quinazolin-5-ones class have been extensively studied for their H1-antihistaminic activity. These compounds have shown significant potential in protecting animals from histamine-induced bronchospasm, with some demonstrating more potent effects than standard drugs like chlorpheniramine maleate. Notably, these studies have identified compounds with minimal sedative effects, an advantageous property that could lead to the development of better therapeutic options for allergies and related conditions. For instance, compounds synthesized by Alagarsamy et al. (2009) and related studies illustrate the pharmacological interest in triazoloquinazolin-5-ones as new H1-antihistaminic agents with promising efficacy and reduced sedation (Alagarsamy et al., 2009; Alagarsamy et al., 2006).
Tubulin Polymerization Inhibition and Anticancer Activity
Another area of interest is the investigation into the anticancer properties of triazoloquinazoline derivatives. Research by Driowya et al. (2016) on 1-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5-ones as tubulin polymerization inhibitors highlights the potential of these compounds in cancer therapy. Specifically, certain derivatives have shown potent anticancer activity across various cancer cell lines, indicating their role as promising candidates for novel cancer treatments (Driowya et al., 2016).
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN5O4S/c1-34-20-10-9-16(11-18(20)27)28-23(33)14-37-26-29-19-13-22(36-3)21(35-2)12-17(19)25-30-24(31-32(25)26)15-7-5-4-6-8-15/h4-13H,14H2,1-3H3,(H,28,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWCYHNQFQEBKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide |
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